molecular formula C14H14N2OS B2996511 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one CAS No. 180145-62-4

2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one

Cat. No.: B2996511
CAS No.: 180145-62-4
M. Wt: 258.34
InChI Key: MDHYORSEQDXIMB-VMPITWQZSA-N
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Description

2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is an organic compound with potential applications in various scientific fields. This pyrimidine derivative is characterized by the presence of a cinnamylthio group at the 2-position, and a methyl group at the 6-position. Its molecular structure grants it unique chemical properties, making it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common synthetic route involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(1H)-one with cinnamyl magnesium bromide in the presence of a catalyst. The reaction typically takes place in an anhydrous ether solvent at low temperatures (0-5°C) to prevent side reactions.

  • Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2-bromomethyl-6-methylpyrimidin-4(1H)-one with cinnamyl thiol in the presence of a base such as sodium hydride. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (50-70°C).

Industrial Production Methods

Industrial production may follow similar synthetic routes but on a larger scale, often involving continuous flow reactors for better control over reaction conditions and yield. Solvent recovery and purification steps are incorporated to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one can undergo oxidation reactions, often involving reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxides and sulfones.

  • Reduction: : The compound can be reduced using reagents such as lithium aluminum hydride, typically leading to the reduction of the cinnamylthio group to a thiol.

  • Substitution: : This compound is also prone to nucleophilic substitution reactions, particularly at the cinnamylthio moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Thiols.

  • Substitution: : Varied products depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique functional groups provide reactive sites for further chemical transformations.

Biology

This compound’s structural properties allow it to interact with biological molecules, making it a potential candidate for drug discovery and development. Research focuses on its ability to bind with specific enzymes or receptors, potentially leading to the development of new therapeutic agents.

Medicine

Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities such as antimicrobial or anti-inflammatory effects, warranting further investigation.

Industry

In industrial applications, this compound may be used in the synthesis of materials with specific properties, such as polymers or resins, due to its ability to undergo various chemical reactions.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can form covalent or non-covalent bonds with these targets, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Unique Features

  • 2-(benzylthio)-6-methylpyrimidin-4(1H)-one: : Lacks the cinnamyl group, potentially leading to different reactivity and interaction profiles.

  • 2-(phenethylthio)-6-methylpyrimidin-4(1H)-one: : Similar but the phenethyl group may confer different solubility and steric properties.

  • 2-(methylthio)-6-methylpyrimidin-4(1H)-one: : Simpler structure, less steric hindrance.

Properties

IUPAC Name

4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-11-10-13(17)16-14(15-11)18-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9H2,1H3,(H,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYORSEQDXIMB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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